molecular formula C14H30 B157292 Tetradecane CAS No. 629-59-4

Tetradecane

Cat. No. B157292
CAS RN: 629-59-4
M. Wt: 198.39 g/mol
InChI Key: BGHCVCJVXZWKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds to tetradecane involves various chemical reactions and methodologies. For example, the synthesis of tetradecanoic acid involves treating 1-bromotridecane with potassium cyanide to introduce a carbon-13 label at specific positions . Another example is the synthesis of 1,4,7,10-tetraazacyclododecane, which is achieved through a three-step process starting from bis-imidazoline and 1,2-dibromoethane .

Molecular Structure Analysis

The molecular structure of compounds related to tetradecane can be quite complex. For instance, the crystal structure of 1,5,9,13-tetraazacyclohexadecane shows a square planar arrangement of nitrogen atoms with adjacent trimethylene groups in chair configurations . Similarly, the crystallographic characterization of cross-bridged tetraazamacrocyclic complexes provides insights into the geometrical differences that can arise from the addition of methyl groups to the macrocycle .

Chemical Reactions Analysis

The chemical reactivity of tetradecane analogs can be quite diverse. For example, the tetraazatetracyclo compound undergoes a series of degenerate prototropic and conformational equilibria, which is a unique type of chemical reaction . Additionally, the synthesis of rod-shaped compounds from heptacyclo derivatives involves reactions that lead to structures with different symmetries .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetradecane and its analogs are crucial for their application in various fields. The thermophysical properties of n-tetradecane encapsulated in a polystyrene-silica composite are investigated for their potential use in cold energy storage, highlighting the importance of melting latent heat and thermal stability . The electrochemical and spectroscopic properties of tetraazamacrocyclic complexes are also studied, demonstrating their kinetic stability under harsh conditions .

Scientific Research Applications

Microfluidic Applications

Tetradecane has been utilized as an intermediary liquid in a novel microfluidic flow injection analysis (FIA) system. This system allows for the diffusion-free handling of liquids, making it suitable for single-use applications, particularly in biomedical fields (Rapp et al., 2009).

Phase Change Materials for Energy Storage

A study on nanoemulsions incorporating tetradecane investigated its phase change characteristics for latent heat storage applications. This research highlights tetradecane's potential in improving energy efficiency and storage capabilities (Fumoto et al., 2014).

Combustion and Fuel Research

Tetradecane's combustion characteristics have been extensively studied to enhance understanding and modeling of n-alkane components in transportation fuels. These findings contribute to optimizing fuel formulations and combustion processes (Zeng et al., 2017).

Insulation Materials in Packaging

Research comparing water and n-tetradecane as insulation materials in packaging for vaccine shipping has demonstrated n-tetradecane's superior thermal resistance. This makes it a promising candidate for improving the efficiency of temperature-sensitive logistics (Dao et al., 2016).

Food Packaging Innovations

Tetradecane's encapsulation in zein for smart food packaging purposes shows potential for temperature control during the transport of temperature-sensitive products. This application suggests a novel approach to maintaining food quality and safety during shipping (Singh et al., 2018).

Saline Soil Remediation

A halotolerant Alcanivorax sp. strain demonstrated significant tetradecane degradation in saline soils, offering insights into bioremediation strategies for petroleum-contaminated saline environments. This research opens avenues for the application of bioaugmentation in challenging conditions (Dastgheib et al., 2011).

Safety And Hazards

Tetradecane may be fatal if swallowed and enters airways . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of skin contact, it is advised to wash off immediately with plenty of water .

Future Directions

Tetradecane has potential applications in energy storage. For instance, it can be used as a cold storage material for air conditioning systems . Researchers have prepared a tetradecane/expanded graphite composite phase change material, which significantly improves the thermal conductivity, making it suitable for high-power cold storage/release .

properties

IUPAC Name

tetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHCVCJVXZWKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30
Record name N-TETRADECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21081
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027267, DTXSID101022622
Record name Tetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1027267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alkanes, C14-30
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-tetradecane is a colorless liquid. Must be preheated before ignition can occur. (NTP, 1992), Liquid, Colorless liquid; [CAMEO]
Record name N-TETRADECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21081
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tetradecane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetradecane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1787
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

488.7 °F at 760 mmHg (NTP, 1992), 253.57 °C
Record name N-TETRADECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21081
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Tetradecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

212 °F (NTP, 1992), 212 °F (100 °C) - closed cup
Record name N-TETRADECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21081
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Tetradecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 3.3X10-4 mg/L at 25 °C, Very soluble in ether; soluble in carbon tetrachloride, Soluble in alcohol
Record name n-Tetradecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.7628 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7628 g/cu cm at 25 °C
Record name N-TETRADECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21081
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Tetradecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

6.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.83 (Air = 1)
Record name N-TETRADECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21081
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Tetradecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1 mmHg at 169.5 °F (NTP, 1992), 0.01 [mmHg], Weight/volume conversion: 8.11 mg/cu m = approx 1 ppm; VP: 1 mm Hg at 76.4 °C, 0.015 mm Hg at 25 °C
Record name N-TETRADECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21081
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tetradecane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1787
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name n-Tetradecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Tetradecane

Color/Form

Colorless liquid

CAS RN

629-59-4, 74664-93-0, 90622-46-1
Record name N-TETRADECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21081
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tetradecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Tetradecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alkanes, C14-30
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074664930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alkanes, C14-16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090622461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetradecane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1027267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alkanes, C14-30
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.088
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRADECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03LY784Y58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name n-Tetradecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

42.6 °F (NTP, 1992), 5.87 °C
Record name N-TETRADECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21081
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Tetradecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetradecane
Reactant of Route 2
Tetradecane
Reactant of Route 3
Tetradecane
Reactant of Route 4
Tetradecane
Reactant of Route 5
Tetradecane
Reactant of Route 6
Tetradecane

Citations

For This Compound
57,000
Citations
TH Duong, MA Beniddir, G Genta-Jouve… - Organic & …, 2018 - pubs.rsc.org
New racemic dispiranic polyketides, tsavoenones A (1), B (2) and C (3), having a novel 1,7-dioxadispiro[4.0.4.4]tetradecane scaffold were isolated from the foliose lichen Parmotrema …
Number of citations: 29 pubs.rsc.org
HPS Shen, J Steinberg, J Vanderover… - Energy & …, 2009 - ACS Publications
… To our knowledge, the n-tetradecane measurements presented here are the first ignition measurements to be reported for this compound. The complete data set greatly extends the …
Number of citations: 369 pubs.acs.org
H Bo, EM Gustafsson, F Setterwall - Energy, 1999 - Elsevier
… amount of tetradecane increases. They further show that from 99% to 92% of tetradecane, the … -grade hexadecane–tetradecane mixture occurs at 91.67% of tetradecane, and the phase …
Number of citations: 283 www.sciencedirect.com
L Zhao, M Li, Q Yu, Y Zhang, G Li, Y Huang - Journal of Molecular Liquids, 2021 - Elsevier
… T s of the 1-dodecanol-tetradecane/EG composite PCM with an … and the 1-dodecanol-tetradecane/EG composite PCM are … The present study confirms that the 1-dodecanol-tetradecane/…
Number of citations: 16 www.sciencedirect.com
G Fang, H Li, F Yang, X Liu, S Wu - Chemical engineering journal, 2009 - Elsevier
… -tetradecane oil as the PCM and urea–formaldehyde resin as the shell material. N-Tetradecane (… for the n-tetradecane encapsulation, and n-tetradecane can be encapsulated efficiently …
Number of citations: 354 www.sciencedirect.com
TS Khasanshin, AP Shchemelev - High temperature, 2002 - Springer
… In this study, we calculated the thermodynamic properties of liquid n-tetradecane at … , enthalpy and entropy of liquid n-tetradecane were calculated in the ranges of temperature from 293 …
Number of citations: 33 link.springer.com
T Luker, RJ Whitby - Tetrahedron letters, 1996 - Elsevier
Two highly convergent routes to the acetoxyodontoschismenol dolabellane skeleton are described. Both utilise efficient organozirconium based coupling reactions to rapidly assemble …
Number of citations: 41 www.sciencedirect.com
LH Hu, KY Sim - Tetrahedron letters, 1999 - Elsevier
The structures of sampsoniones CH, isolated from the aerial parts of Hypericum sampsonii, have been elucidated by extensive analysis of 2 D NMR. Sampsoniones CH are the first …
Number of citations: 75 www.sciencedirect.com
KR Dahnke, LA Paquette - The Journal of Organic Chemistry, 1994 - ACS Publications
Following an improved preparation of 2-methylene-l, 3-dithiolane, this ketene acetal was shown to undergo inverse-electron-demand Diels-Alder cycloadditionto tropone. …
Number of citations: 56 pubs.acs.org
KAM Gasem, KB Dickson, PB Dulcamara… - Journal of Chemical …, 1989 - ACS Publications
Experimental vapor-liquid phase compositions, phase densities, and Interfacial tensions are presented for C02+ n-tetradecane at160 F and pressures from 1000 psia to the critical point …
Number of citations: 120 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.